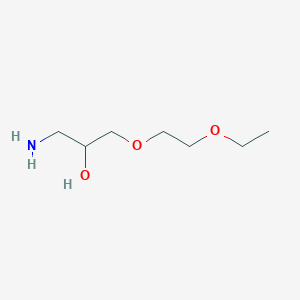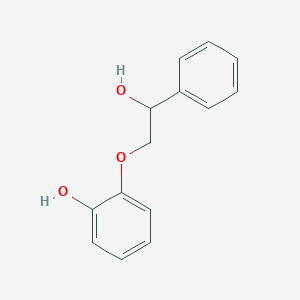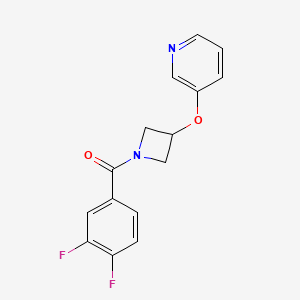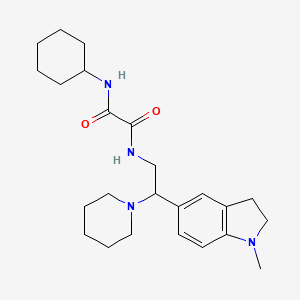![molecular formula C19H16N6OS B2490540 6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2201653-54-3](/img/structure/B2490540.png)
6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is part of a broader class of chemicals known for their complex molecular structures and potential biological activities. Such compounds often involve heterocyclic frameworks like pyridine, thieno[3,2-d]pyrimidine, and dihydropyridazinone, which are commonly researched in medicinal chemistry and organic synthesis.
Synthesis Analysis
- The synthesis of related compounds typically involves multi-step sequences starting from basic heterocyclic units. For example, Xiao-Bao Chen and De-Qing Shi (2008) synthesized a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines using 2-chloro-5-(chloromethyl)-pyridine as the starting material (Chen & Shi, 2008).
Molecular Structure Analysis
- The molecular structures in this category are often confirmed through various spectroscopic methods such as NMR, IR, MS, and sometimes single-crystal X-ray diffraction, as demonstrated by Chen and Shi (2008). These methods provide detailed insights into the arrangement of atoms and the molecular conformation (Chen & Shi, 2008).
Chemical Reactions and Properties
- Such compounds are typically reactive towards a range of reagents, forming diverse structures. For instance, Nadia A. Abdelriheem et al. (2015) reported on the synthesis of various thieno[2,3-b]pyridines and related compounds, highlighting the versatility of these molecules in chemical reactions (Abdelriheem et al., 2015).
科学的研究の応用
Antimicrobial Activity
The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives and their potential antimicrobial activities have been a significant area of research. For example, Rashad et al. (2009) explored the reactivity of related compounds towards various reagents for biological evaluation, indicating potent antimicrobial activity in some products compared with well-known drugs. Similarly, Sabry et al. (2013) reported on synthesized Schiff's base derivatives from thieno[3,2-d]pyrimidine starting materials, exhibiting good antimicrobial activities comparable to streptomycin and fusidic acid. Bhuiyan et al. (2006) also demonstrated pronounced antimicrobial activity in new thienopyrimidine derivatives, highlighting the potential of these compounds in developing novel antimicrobial agents (Rashad et al., 2009), (Sabry et al., 2013), (Bhuiyan et al., 2006).
Physicochemical Properties and Biological Activities
Investigations into the physicochemical properties and biological activities of thieno[3,2-d]pyrimidine derivatives have provided insights into their potential therapeutic applications. Candia et al. (2017) characterized new spirocyclic derivatives for antimicrobial activity, showcasing moderate and selective activity against Gram-positive bacteria strains. Additionally, Pivazyan et al. (2019) synthesized derivatives revealing a pronounced plant growth stimulating effect, indicating potential agricultural applications. These studies underscore the versatility of thieno[3,2-d]pyrimidine derivatives in various biological contexts (Candia et al., 2017), (Pivazyan et al., 2019).
Antitumor and Antibacterial Agents
Recent synthetic efforts have led to the development of novel thieno[3,2-d]pyrimidine derivatives with significant antitumor and antibacterial potential. Hafez et al. (2017) synthesized a series of derivatives showing higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin, in addition to exhibiting high activity against Gram-positive and Gram-negative bacteria. This research highlights the potential of thieno[3,2-d]pyrimidine derivatives as dual-function agents in cancer therapy and antibacterial treatments (Hafez et al., 2017).
特性
IUPAC Name |
6-pyridin-3-yl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-17-4-3-15(14-2-1-6-20-8-14)23-25(17)11-13-9-24(10-13)19-18-16(5-7-27-18)21-12-22-19/h1-8,12-13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZLRQKCQYJHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

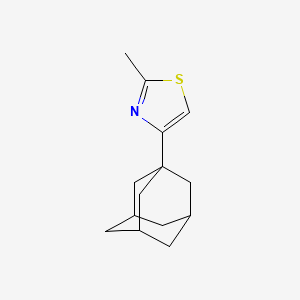
![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)
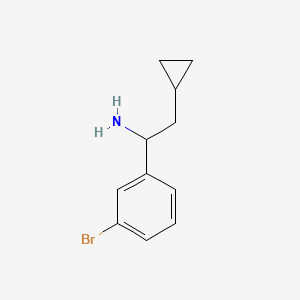

![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2490471.png)
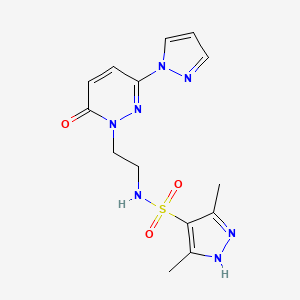
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2490473.png)
![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)

